5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and materials science due to their diverse biological activities and functional group compatibility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, an ethyl group, and a carbaldehyde group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the chlorophenyl and carbaldehyde groups could also influence the reactivity of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by the presence and position of the chlorophenyl, ethyl, and carbaldehyde groups .Scientific Research Applications
Synthesis and Structural Insights
A significant area of research surrounding 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde involves its synthesis and the exploration of its structural properties. Studies have demonstrated various synthesis methods, highlighting the compound's potential as a versatile intermediate in organic chemistry. For instance, Xu and Shi (2011) prepared new pyrazole derivatives, including a closely related compound, to explore its crystal structure through X-ray diffraction methods, revealing intricate details about molecular orientation and intermolecular interactions (Xu & Shi, 2011). Similarly, Vilkauskaitė, Šačkus, and Holzer (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, showcasing the compound's applicability in synthesizing pyrazolo[4,3-c]pyridines, thereby expanding its utility in organic synthesis (Vilkauskaitė et al., 2011).
Chemical Modifications and Biological Activity
Further research has delved into chemical modifications of the core pyrazole structure to enhance biological activity. Khalifa, Nossier, and Al-Omar (2017) engaged in the synthesis of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, illustrating the compound's adaptability in creating pharmacophore linkages for potential therapeutic applications (Khalifa et al., 2017). This indicates the compound's role in generating new molecules with possible antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This could potentially provide some insight into the compound’s mode of action.
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This could potentially provide some insight into the compound’s pharmacokinetic properties.
Result of Action
Many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by a variety of environmental factors.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFIMAEYTWYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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